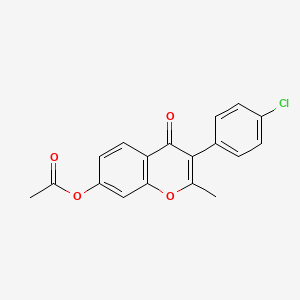

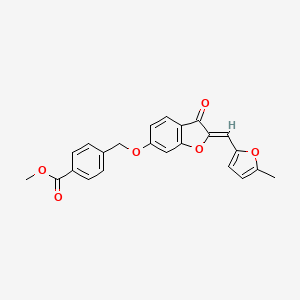

![molecular formula C7H13NO B2841241 (2-Azabicyclo[3.2.0]heptan-1-yl)methanol CAS No. 2155852-45-0](/img/structure/B2841241.png)

(2-Azabicyclo[3.2.0]heptan-1-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Azabicyclo[3.2.0]heptan-1-yl)methanol” is a chemical compound with the molecular weight of 127.19 . It is a powder in physical form .

Synthesis Analysis

The synthesis of related compounds, such as oxygenated 2-azabicyclo[2.2.1]heptanes, has been achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H13NO/c9-5-7-3-1-6(7)2-4-8-7/h6,8-9H,1-5H2 . Chemical Reactions Analysis

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Physical And Chemical Properties Analysis

“this compound” is a powder in physical form . It has a molecular weight of 127.19 . The storage temperature is 4°C .科学的研究の応用

Methacarn Fixation in Histology

Methacarn (methanol-Carnoy) fixation, utilizing methanol, has shown to preserve helical proteins in myofibrils and collagen, enhancing tissue embedding in paraffin without causing shrinkage. This technique compares favorably with traditional Carnoy's and Zenker's fluid, especially for endothelial and epithelial cells, suggesting methanol's role in strengthening hydrogen bonds and affecting protein conformations (Puchtler et al., 1970).

Catalytic Oxidation of Cyclohexene

In the chemical industry, methanol participates in the catalytic oxidation of cyclohexene, producing various valuable intermediates. This process demonstrates methanol's role in generating industrially significant compounds through controllable and selective oxidation, highlighting its application beyond a simple solvent or fuel component (Cao et al., 2018).

Methanol Synthesis and Applications

Methanol synthesis via catalysis and its role as a clean-burning fuel and chemical feedstock emphasize its importance. The review of liquid-phase methanol synthesis outlines its potential in energy recovery, particularly as a peaking fuel in coal gasification combined cycle power stations, underscoring methanol's versatility and environmental benefits (Cybulski, 1994).

Hydrogen Production from Methanol

Methanol serves as a precursor for hydrogen production, crucial for fuel cell applications. This comprehensive review compares methanol steam reforming, partial oxidation, and other pathways, emphasizing the development of copper-based and other catalysts to improve hydrogen yield and process efficiency, highlighting methanol's role in advancing a hydrogen economy (García et al., 2021).

Methanol as an Indicator of Cellulosic Insulation Degradation

In power transformers, methanol has been identified as a marker for assessing solid insulation condition. This review details methanol's application in diagnosing cellulosic insulation degradation, offering insights into methanol's analytical determination and its relationship with cellulose degradation, thus providing a non-intrusive method for maintaining electrical infrastructure (Jalbert et al., 2019).

Safety and Hazards

The safety information for “(2-Azabicyclo[3.2.0]heptan-1-yl)methanol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

将来の方向性

The future directions for the research and application of “(2-Azabicyclo[3.2.0]heptan-1-yl)methanol” and related compounds could involve further functionalization to build up a library of bridged aza-bicyclic structures . This could potentially expand the range of applications for these compounds in various fields.

特性

IUPAC Name |

2-azabicyclo[3.2.0]heptan-1-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-5-7-3-1-6(7)2-4-8-7/h6,8-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTALZFBPQOAZAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1CCN2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2155852-45-0 |

Source

|

| Record name | {2-azabicyclo[3.2.0]heptan-1-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

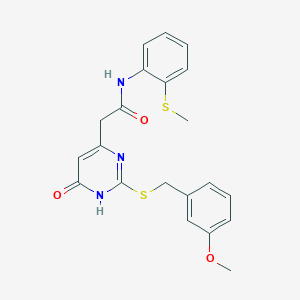

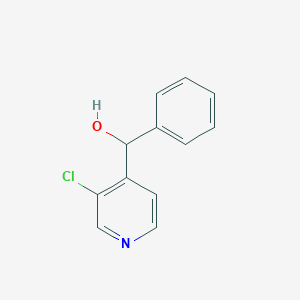

![2-chloro-5-fluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2841165.png)

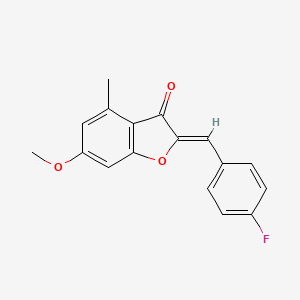

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2841168.png)

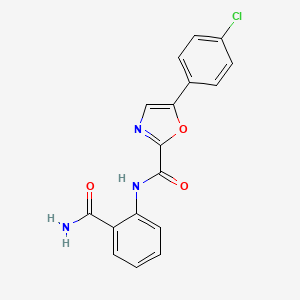

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2841170.png)

![1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2841176.png)

![N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2841178.png)

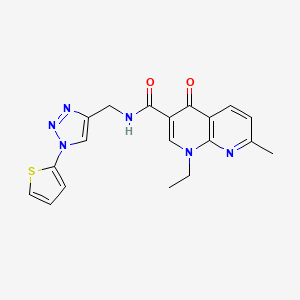

![8-fluoro-2-(3-(2-methoxyphenyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2841179.png)

![2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2841181.png)